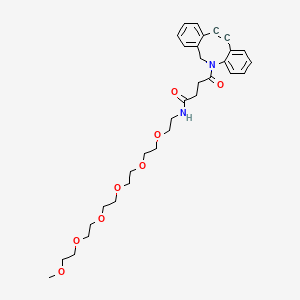
m-PEG6-DBCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG6-DBCO involves the conjugation of a polyethylene glycol chain with a dibenzocyclooctyne group. The reaction typically occurs under mild conditions, avoiding the use of copper catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes, with options for GMP-grade production for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG6-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and selective, forming stable triazole linkages without the need for copper catalysts .
Common Reagents and Conditions
The primary reagent used in reactions involving this compound is an azide-bearing compound. The reaction conditions are typically mild, often conducted at room temperature, and do not require additional catalysts .
Major Products Formed
The major product formed from the reaction of this compound with azides is a stable triazole linkage. This product is highly stable and can be used in various bioconjugation applications .
Aplicaciones Científicas De Investigación
m-PEG6-DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials and surface modifications
Mecanismo De Acción
The mechanism of action of m-PEG6-DBCO involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The dibenzocyclooctyne group reacts with azide-bearing compounds to form a stable triazole linkage. This reaction is highly efficient and does not require copper catalysts, making it suitable for biological applications .
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG6-amine: Contains a dibenzocyclooctyne group and a polyethylene glycol chain, similar to m-PEG6-DBCO, but with an amine functional group.
DBCO-PEG6-DBCO: Features two terminal dibenzocyclooctyne groups with a polyethylene glycol spacer arm, allowing for dual conjugation.
Uniqueness
This compound is unique due to its monodisperse nature and the presence of a single dibenzocyclooctyne group, which allows for highly efficient and selective bioconjugation reactions without the need for copper catalysts .
Propiedades
Fórmula molecular |
C32H42N2O8 |
|---|---|
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C32H42N2O8/c1-37-16-17-39-20-21-41-24-25-42-23-22-40-19-18-38-15-14-33-31(35)12-13-32(36)34-26-29-8-3-2-6-27(29)10-11-28-7-4-5-9-30(28)34/h2-9H,12-26H2,1H3,(H,33,35) |
Clave InChI |
UKYUKFLMFXICNZ-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)
![6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride](/img/structure/B13705837.png)
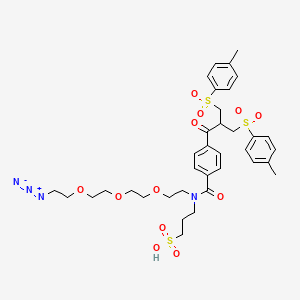


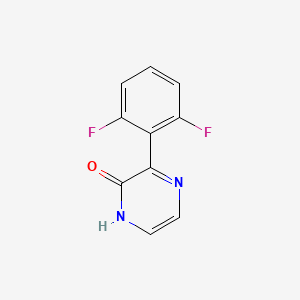
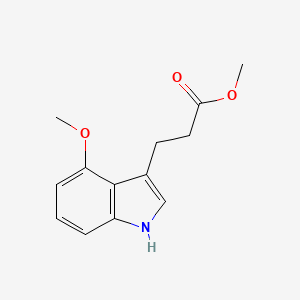
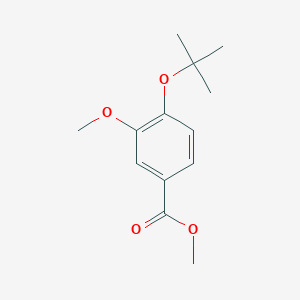
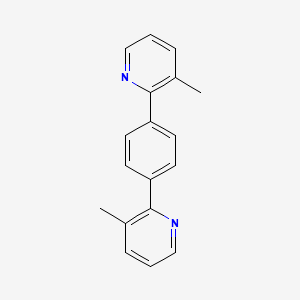

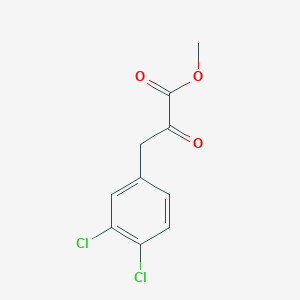
![Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate](/img/structure/B13705897.png)
